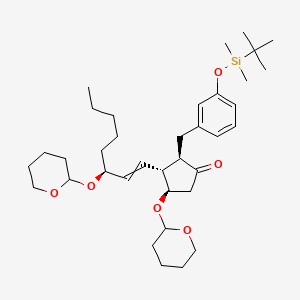
(2R,3R,4R)-2-(3-((Tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentanone
説明
(2R,3R,4R)-2-(3-((Tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentanone is a useful research compound. Its molecular formula is C36H58O6Si and its molecular weight is 614.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2R,3R,4R)-2-(3-((Tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentanone is a complex organic molecule with significant potential in medicinal chemistry. Its structural features suggest various biological activities, particularly in the realms of antiviral, antibacterial, and anticancer properties. This article will delve into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Structural Overview
The compound features multiple functional groups that contribute to its biological activity:
- Cyclopentanone moiety : Known for its role in various biological processes.
- Tetrahydropyran rings : Often associated with increased bioactivity due to their ability to mimic sugar structures.
- Tert-butyldimethylsilyl group : Enhances solubility and stability, potentially improving bioavailability.
1. Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to the one . For instance, derivatives containing cyclopentanone structures have shown promising results against RNA viruses such as MERS-CoV and SARS-CoV. The mechanism is thought to involve inhibition of host enzymes crucial for viral replication.
| Compound | Virus Targeted | EC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| 2a | MERS-CoV | 0.20 | 15 |
| 2b | SARS-CoV | 0.26 | 12.5 |
These values indicate that structurally related compounds can exhibit significant antiviral activity while maintaining low cytotoxicity levels .
2. Antibacterial Activity
The antibacterial properties of cyclopentanone derivatives have been documented extensively. A study demonstrated that compounds with similar structures displayed notable activity against both Gram-positive and Gram-negative bacteria.
| Compound | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| 1 | E. coli | 20 |
| 2 | Staphylococcus aureus | 18 |
| 3 | Methicillin-resistant S. aureus (MRSA) | 15 |
These results suggest that modifications in the cyclopentanone structure can enhance antibacterial efficacy, particularly against resistant strains .
3. Anticancer Activity
The anticancer potential of the compound has also been explored. Research indicates that cyclopentanone derivatives can inhibit cell growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 (Colorectal) | 3.83 |
| SKOV3 (Ovarian) | 11.94 |
| U87 (Glioblastoma) | 8.76 |
These findings underscore the compound's potential as a therapeutic agent in cancer treatment .
Case Study 1: Antiviral Mechanism Exploration
A recent study investigated the antiviral mechanism of a related compound against MERS-CoV. It was found that the compound inhibited SAH hydrolase, thereby affecting viral replication indirectly by disrupting host cellular functions essential for viral life cycles.
Case Study 2: Structure-Activity Relationship (SAR)
An extensive SAR analysis revealed that modifications to the cyclopentanone core significantly impacted biological activity. For example, substituting different functional groups on the benzyl ring led to variations in antibacterial and anticancer efficacy, suggesting a tailored approach to drug design can optimize therapeutic outcomes.
特性
IUPAC Name |
(2R,3R,4R)-2-[[3-[tert-butyl(dimethyl)silyl]oxyphenyl]methyl]-4-(oxan-2-yloxy)-3-[(3S)-3-(oxan-2-yloxy)oct-1-enyl]cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O6Si/c1-7-8-9-16-28(40-34-18-10-12-22-38-34)20-21-30-31(32(37)26-33(30)41-35-19-11-13-23-39-35)25-27-15-14-17-29(24-27)42-43(5,6)36(2,3)4/h14-15,17,20-21,24,28,30-31,33-35H,7-13,16,18-19,22-23,25-26H2,1-6H3/t28-,30+,31+,33+,34?,35?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIODFRWUKSMTA-UOFACBDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC2=CC(=CC=C2)O[Si](C)(C)C(C)(C)C)OC3CCCCO3)OC4CCCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](C=C[C@H]1[C@@H](CC(=O)[C@@H]1CC2=CC(=CC=C2)O[Si](C)(C)C(C)(C)C)OC3CCCCO3)OC4CCCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743335 | |
| Record name | (11alpha,15S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-11,15-bis[(oxan-2-yl)oxy]-1,6-cycloprosta-1,3,5,13-tetraen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65423-57-6 | |
| Record name | (11alpha,15S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-11,15-bis[(oxan-2-yl)oxy]-1,6-cycloprosta-1,3,5,13-tetraen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















